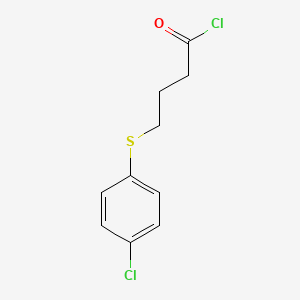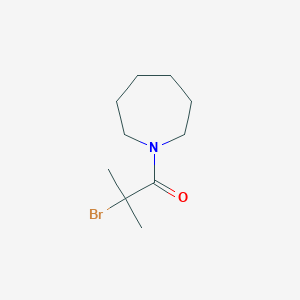
3-Isobutoxy-5-(trifluoromethyl)benzenamine
Descripción general
Descripción
“3-Isobutoxy-5-(trifluoromethyl)benzenamine” is a chemical compound with the formula C11H14F3NO . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The molecular weight is 233.23 .
Aplicaciones Científicas De Investigación
Environmental Impact Study
The herbicide trifluralin, which contains 3-isobutoxy-5-(trifluoromethyl)benzenamine, has been widely studied for its environmental impact. One study focused on the abiotic degradation of trifluralin by Fe(II) to understand its transformation pathways in environments such as flooded soils and wetland sediments. This research is significant for assessing the environmental fate of trifluralin and related compounds (Klupinski & Chin, 2003).
Agricultural Herbicide Efficiency
Research has been conducted on the effectiveness of trifluralin as a herbicide in agricultural settings. For instance, one study evaluated the control of white campion in birdsfoot trefoil using trifluralin and other dinitroaniline herbicides, demonstrating its application in crop management (Wyse & McGrath, 1987).
Analytical Methodology for Trifluralin
Efficient analytical methods for the detection and quantification of trifluralin in soils have been developed. This research is crucial for understanding the distribution and concentration of trifluralin in different soil types, which aids in assessing its environmental impact and guiding usage practices (Garimella, Stearman & Wells, 2000).
Organic Chemistry and Synthesis
Studies in organic chemistry have explored the use of this compound in the synthesis of various chemical compounds. For example, research on the synthesis of dihydro-1H-imidazole and tetrahydropyrimidine systems using activated trifluoromethyl groups highlights the compound's role in advancing organic synthesis techniques (Wydra, Patterson & Strekowski, 1990).
Material Science Applications
In material science, studies have been conducted on the synthesis and properties of polyimides based on isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene. This research contributes to the development of new materials with enhanced properties, such as thermal stability and gas permeability, which are vital in various industrial applications (Qiu et al., 2006).
Pharmacological Research
In pharmacology, the compound has been studied for its potential effects in pathological pain models in mice. This research provides insights into the development of new therapeutic agents for pain management (Lobo et al., 2015).
Safety and Hazards
If inhaled, it’s recommended to remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or eyes, rinse with water. If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell . Firefighters dealing with this compound should wear fire/flame-resistant/retardant clothing and protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-(2-methylpropoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-8(11(12,13)14)3-9(15)5-10/h3-5,7H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNNPOXALTIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1406071.png)







